molecular formula C18H18ClN5OS B2859617 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 894038-00-7

2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B2859617
CAS No.: 894038-00-7
M. Wt: 387.89
InChI Key: ZDRJUTGMCJKHLW-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a chlorophenyl group and a cyclopentylacetamide moiety

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that the compound may interact with its targets through aromatic nucleophilic substitution

Biochemical Pathways

Compounds with similar structures have been reported to have potential antiviral and antimicrobial activities . This suggests that the compound could potentially affect pathways related to viral replication or bacterial growth, but this is purely speculative and requires further investigation.

Result of Action

Based on the reported potential antiviral and antimicrobial activities of similar compounds , it can be hypothesized that the compound may inhibit the growth of certain viruses or bacteria at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized to form the triazolopyridazine ring system. The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the cyclopentylacetamide moiety is attached through an amide coupling reaction using cyclopentylamine and an appropriate coupling agent such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide
  • 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide may exhibit unique biological activities due to the presence of the chlorophenyl group, which can influence its binding affinity and selectivity for specific targets .

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-13-7-5-12(6-8-13)15-9-10-16-21-22-18(24(16)23-15)26-11-17(25)20-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRJUTGMCJKHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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